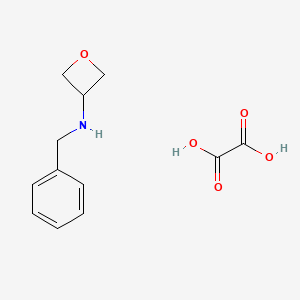

N-Benzyloxetan-3-amine oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

N-benzyloxetan-3-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.C2H2O4/c1-2-4-9(5-3-1)6-11-10-7-12-8-10;3-1(4)2(5)6/h1-5,10-11H,6-8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVRJNNUVWIRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-Benzyloxetan-3-amine Oxalate from 3-Bromooxetane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has become increasingly significant in medicinal chemistry, valued for its ability to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2][3][4] N-Benzyloxetan-3-amine serves as a key intermediate for introducing this valuable scaffold into more complex molecules. This guide provides an in-depth, field-proven methodology for the synthesis of N-Benzyloxetan-3-amine oxalate, beginning with the nucleophilic substitution of 3-bromooxetane with benzylamine, followed by purification via oxalate salt formation. The causality behind experimental choices, detailed protocols, safety considerations, and characterization techniques are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Oxetane Scaffold

In modern drug discovery, the incorporation of small, polar, three-dimensional motifs is a key strategy for optimizing lead compounds.[3][5] The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for medicinal chemists.[1][4] It often serves as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, offering a unique combination of properties:

-

Improved Solubility: The inherent polarity of the ether oxygen significantly enhances aqueous solubility, a critical factor for oral bioavailability.[2][4]

-

Metabolic Stability: The strained ring is surprisingly robust and can block sites of metabolic oxidation.[5]

-

Modulation of Physicochemical Properties: Oxetanes can reduce lipophilicity (LogD) and modulate the basicity (pKa) of adjacent amines, which is crucial for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][4]

The target molecule, N-Benzyloxetan-3-amine, is a versatile building block that allows for the straightforward installation of the 3-aminooxetane fragment. The benzyl group serves as a common and readily cleavable protecting group, making this compound an ideal precursor for further synthetic elaboration. This guide details a reliable two-step synthesis culminating in the isolation of its stable oxalate salt.

Synthetic Strategy and Mechanistic Rationale

The conversion of 3-bromooxetane to this compound is a robust two-step process. The overall workflow is designed for efficiency, scalability, and high purity of the final product.

Caption: Overall workflow for the synthesis of this compound.

Step 1: N-Alkylation via Nucleophilic Substitution (SN2)

The core of the synthesis is the formation of the C-N bond through a bimolecular nucleophilic substitution (SN2) reaction.

Caption: Reaction scheme for the nucleophilic substitution step.

-

Mechanism: The lone pair of electrons on the nitrogen atom of benzylamine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine in the 3-position of the oxetane ring. This occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Br bond breaks. The bromide ion serves as the leaving group.

-

Choice of Reagents:

-

3-Bromooxetane: This is a suitable electrophile for this transformation. While 3-iodooxetane is inherently more reactive due to the weaker C-I bond and the superior leaving group ability of iodide, 3-bromooxetane is often more cost-effective and provides excellent results under appropriate conditions.[6]

-

Benzylamine: It serves a dual purpose. It is the primary nucleophile, and using it in excess (typically 1.5-2.0 equivalents) helps to drive the reaction to completion. Furthermore, the excess benzylamine acts as an in-situ base to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the product amine which would render it non-nucleophilic.

-

Step 2: Purification by Oxalate Salt Formation

Direct purification of the crude N-Benzyloxetan-3-amine free base by silica gel chromatography can be challenging due to strong interactions between the basic amine and acidic silanol groups on the silica, often leading to peak tailing.[7][8] A more efficient and scalable method for purification is the formation of a crystalline salt.

-

Rationale: The conversion of the liquid or oily free-base amine into a solid salt facilitates isolation by simple filtration and provides a product with enhanced stability and handling characteristics. Oxalic acid is an excellent choice for this purpose as it is a divalent acid that readily forms stable, crystalline salts with amines.[9][10][11]

-

Mechanism: This is a straightforward acid-base reaction. The basic secondary amine (N-Benzyloxetan-3-amine) is protonated by the carboxylic acid groups of oxalic acid, forming the ammonium oxalate salt. The choice of solvent is critical; a solvent in which the free amine is soluble but the oxalate salt is poorly soluble (e.g., isopropanol, ethanol, or acetone) is ideal to ensure high recovery through precipitation.[10][12]

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 3-Bromooxetane | 39267-79-3 | 136.99 | 5.00 g | 36.5 | 1.0 |

| Benzylamine | 100-46-9 | 107.15 | 5.87 g | 54.8 | 1.5 |

| Acetonitrile (ACN) | 75-05-8 | 41.05 | 50 mL | - | - |

| Oxalic Acid (anhydrous) | 144-62-7 | 90.03 | 3.29 g | 36.5 | 1.0 |

| Isopropanol (IPA) | 67-63-0 | 60.10 | 75 mL | - | - |

| Diethyl Ether | 60-29-7 | 74.12 | 50 mL | - | - |

Step-by-Step Procedure

Step 1: Synthesis of N-Benzyloxetan-3-amine (Free Base)

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromooxetane (5.00 g, 36.5 mmol) and acetonitrile (50 mL).

-

Begin stirring the solution and add benzylamine (5.87 g, 54.8 mmol) dropwise over 5 minutes at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-bromooxetane spot is consumed.

-

Cool the reaction mixture to room temperature. Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of ethyl acetate and 50 mL of 1M sodium hydroxide (NaOH) solution. Stir vigorously for 10 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Benzyloxetan-3-amine as an oil.

Step 2: Formation and Isolation of this compound

-

Dissolve the crude N-Benzyloxetan-3-amine oil in isopropanol (50 mL).

-

In a separate beaker, dissolve anhydrous oxalic acid (3.29 g, 36.5 mmol) in isopropanol (25 mL), warming gently if necessary.

-

Add the oxalic acid solution dropwise to the stirred amine solution at room temperature. A white precipitate should form almost immediately.

-

Continue stirring the resulting slurry at room temperature for 1 hour to ensure complete precipitation.

-

Add diethyl ether (50 mL) to the slurry to further decrease the solubility of the salt and aid filtration.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold isopropanol (10 mL) followed by diethyl ether (2 x 20 mL) to remove any soluble impurities.

-

Dry the solid under vacuum at 40-50°C to a constant weight to afford pure this compound.

Safety and Hazard Considerations

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

| Compound | Hazard Summary |

| 3-Bromooxetane | Flammable liquid and vapor. Causes skin, serious eye, and respiratory irritation.[13][14][15] Handle with care, avoiding ignition sources and contact. Store long-term at -20°C.[13] |

| Benzylamine | Corrosive. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. |

| Oxalic Acid | Toxic and corrosive. Harmful if swallowed or in contact with skin. Causes serious eye damage. |

| Acetonitrile | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. |

| Diethyl Ether | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. |

Characterization of this compound

The identity, structure, and purity of the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the covalent structure of the N-benzyloxetan-3-amine cation. Expected ¹H signals include aromatic protons from the benzyl group, a singlet for the benzylic CH₂, and multiplets for the oxetane ring protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a peak corresponding to the protonated free base [M+H]⁺, confirming the molecular weight of the cation (C₁₀H₁₃NO, MW = 163.22 g/mol ).[16]

-

Melting Point (MP): A sharp melting point range for the crystalline oxalate salt is indicative of high purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Will show characteristic peaks for N-H stretching (amine salt), C-H stretching (aliphatic and aromatic), C-O-C stretching (ether), and C=O stretching (carboxylate).

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. researchgate.net [researchgate.net]

- 12. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]

- 13. aksci.com [aksci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. PubChemLite - N-benzyloxetan-3-amine (C10H13NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Benzyloxetan-3-amine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted NMR Spectral Data

The NMR spectra of N-Benzyloxetan-3-amine oxalate in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, would be the sum of the signals from the N-benzyloxetan-3-amine cation and the oxalate anion. The protonation of the amine by oxalic acid will cause a downfield shift of the protons and carbons near the nitrogen atom.

¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the benzyl and oxetane moieties. The integration of these signals would correspond to the number of protons in each environment.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Justification |

| ~7.3-7.5 | Multiplet | 5H, Aromatic protons (C₆H₅) | The aromatic protons of the benzyl group are expected in this region, typical for a monosubstituted benzene ring.[1][2][3] |

| ~4.8-5.0 | Triplet | 2H, Oxetane CH₂ (adjacent to O) | The methylene protons of the oxetane ring adjacent to the oxygen atom are expected to appear as a triplet due to coupling with the other methylene group.[4][5] |

| ~4.6-4.8 | Triplet | 2H, Oxetane CH₂ (adjacent to CH) | These methylene protons of the oxetane ring are also expected to be a triplet, coupled to the adjacent methylene protons.[4][5] |

| ~4.2-4.4 | Singlet | 2H, Benzyl CH₂ | The benzylic protons typically appear as a singlet in this region.[6][7] |

| ~4.0-4.2 | Multiplet | 1H, Oxetane CH | The methine proton on the oxetane ring is expected to be a multiplet due to coupling with the adjacent methylene groups. |

| Broad Signal | Singlet | 2H, NH₂⁺ | The protons of the ammonium group are expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. |

¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The presence of the oxalate counter-ion will be clearly indicated by a signal in the downfield region.

| Predicted Chemical Shift (ppm) | Assignment | Justification |

| ~160-165 | Oxalate C=O | The carbonyl carbons of the oxalate anion are expected in this region.[8][9][10] |

| ~130-135 | Aromatic C (quaternary) | The quaternary carbon of the benzene ring attached to the methylene group.[2][6] |

| ~128-130 | Aromatic CH | The methine carbons of the benzene ring.[2][6] |

| ~75-80 | Oxetane CH₂ (adjacent to O) | The carbon atoms of the oxetane ring bonded to oxygen are expected in this range. |

| ~60-65 | Oxetane CH | The methine carbon of the oxetane ring. |

| ~50-55 | Benzyl CH₂ | The benzylic carbon atom.[2][6] |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often a good choice for amine salts as it can help in observing exchangeable protons like those on the nitrogen.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Shim the magnetic field to obtain good resolution and lineshape.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Visualizations

Caption: Molecular structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.mpg.de [pure.mpg.de]

- 7. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. osti.gov [osti.gov]

- 10. rsc.org [rsc.org]

A Technical Guide to the Synthesis of N-Benzyloxetan-3-amine: Key Starting Materials and Strategic Approaches

Abstract

N-Benzyloxetan-3-amine is a valuable synthetic intermediate, leveraging the unique physicochemical properties of the oxetane ring, which is increasingly utilized in medicinal chemistry as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[1] The benzyl group serves as a versatile protecting group and a common structural motif in pharmacologically active molecules. This guide provides an in-depth analysis of the principal synthetic strategies for preparing N-Benzyloxetan-3-amine, with a core focus on the selection of starting materials and the rationale behind various synthetic routes. We will explore convergent strategies, such as reductive amination, and linear approaches involving the de novo construction of the oxetane ring, offering researchers and drug development professionals a comprehensive framework for efficient synthesis.

Retrosynthetic Analysis and Core Strategies

The molecular architecture of N-Benzyloxetan-3-amine allows for several logical retrosynthetic disconnections. The most practical and widely adopted strategies hinge on forming the central carbon-nitrogen bond or constructing the strained oxetane ring from acyclic precursors.

Primary Disconnection Points:

-

C-N Bond Disconnection (Convergent Synthesis): This is the most direct approach, treating the target molecule as the product of a reaction between an oxetane-based electrophile and a benzylamine nucleophile. This leads to two main pathways:

-

Via Reductive Amination: Disconnecting the C-N bond reveals oxetan-3-one and benzylamine as the primary starting materials. This is often the most efficient route.

-

Via Nucleophilic Substitution: This pathway involves benzylamine displacing a leaving group at the 3-position of the oxetane ring, pointing to starting materials like 3-halooxetanes or activated 3-hydroxyoxetanes.

-

-

C-O Bond Disconnection (De Novo Synthesis): This strategy involves building the oxetane ring itself from a suitably functionalized acyclic precursor that already contains the N-benzylamine moiety. The key step is typically an intramolecular Williamson etherification.[2][3][4]

The choice between these strategies depends on the availability and cost of starting materials, desired scale, and specific purity requirements.

Caption: Retrosynthetic analysis of N-Benzyloxetan-3-amine.

The Convergent Approach via Reductive Amination

Reductive amination is arguably the most efficient and high-yielding method for synthesizing N-Benzyloxetan-3-amine on a laboratory scale.[5] This one-pot reaction combines a ketone and an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[6][7]

Key Starting Material: Oxetan-3-one

Oxetan-3-one is a commercially available but often costly building block, making its efficient synthesis a critical consideration for large-scale production.[8] Its strained four-membered ring and reactive keto group make it an excellent precursor.[8] Two primary routes to its synthesis are noteworthy:

-

From Epichlorohydrin: A well-established, multi-step process that is suitable for large scales. The synthesis begins with epichlorohydrin and proceeds through a 1,3-diol intermediate, which is then cyclized and oxidized.[2][3]

-

From Propargyl Alcohol: A modern, elegant one-step synthesis utilizing gold catalysis to achieve oxidation and cyclization, offering a more direct route to the desired product.[9][10]

Table 1: Comparison of Synthetic Routes to Oxetan-3-one

| Feature | Epichlorohydrin Route | Propargyl Alcohol Route |

| Starting Material | Epichlorohydrin (commodity chemical) | Propargyl Alcohol (readily available) |

| Number of Steps | 4-5 steps[2][9] | 1 step[9][10] |

| Key Transformation | Williamson etherification, oxidation[3] | Gold-catalyzed alkyne oxidation[9][10] |

| Typical Overall Yield | 13-23%[9][10] | ~60-70%[10] |

| Advantages | Scalable, uses inexpensive starting material. | High efficiency, fewer steps, milder conditions. |

| Disadvantages | Lower overall yield, multiple steps. | Requires a precious metal catalyst (Gold). |

The Reductive Amination Protocol

The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, selective for iminium ions over ketones, and does not require acidic conditions that could promote the opening of the strained oxetane ring.

Caption: Experimental workflow for reductive amination.

Experimental Protocol: Synthesis of N-Benzyloxetan-3-amine

-

Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) under an inert atmosphere (N₂), add benzylamine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure N-Benzyloxetan-3-amine.

The Stepwise Approach via Nucleophilic Substitution

An alternative convergent strategy involves the direct alkylation of benzylamine with a 3-functionalized oxetane. This SN2 reaction requires an oxetane bearing a good leaving group at the 3-position.

Starting Materials: Activated Oxetanes

-

3-Hydroxyoxetane: This precursor can be synthesized from epichlorohydrin.[3] The hydroxyl group is not a good leaving group itself and must be activated, typically by conversion to a sulfonate ester (e.g., tosylate or mesylate) or by using Mitsunobu reaction conditions.

-

3-Halooxetanes: Compounds like 3-bromooxetane or 3-iodooxetane are excellent electrophiles for this reaction. They can be prepared from 3-hydroxyoxetane using standard halogenating agents.

Protocol: Activation of 3-Hydroxyoxetane

-

Dissolution: Dissolve 3-hydroxyoxetane (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine in anhydrous dichloromethane (DCM) at 0 °C.

-

Activation: Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq) to the solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Isolation: Perform an aqueous workup and extract the product. Purification by chromatography yields 3-tosyloxyoxetane.

The SN2 Reaction

With the activated oxetane in hand, the final C-N bond is formed by direct reaction with benzylamine, typically in the presence of a non-nucleophilic base to scavenge the generated acid.

Caption: Synthetic pathway via nucleophilic substitution.

Summary and Strategic Recommendations

The synthesis of N-Benzyloxetan-3-amine can be approached from multiple angles, but the choice of starting material dictates the overall efficiency and scalability of the process.

| Synthetic Strategy | Primary Starting Materials | Key Advantages | Key Considerations |

| Reductive Amination | Oxetan-3-one, Benzylamine | High yield, one-pot procedure, mild conditions. | Cost and availability of oxetan-3-one. |

| Nucleophilic Substitution | 3-Hydroxyoxetane, Benzylamine, Activating Agent (e.g., TsCl) | Utilizes a more accessible oxetane precursor. | Multi-step process, potential for side reactions. |

| De Novo Synthesis | Acyclic poly-functional precursors | Builds the core structure from basic chemicals. | Challenging ring-closure kinetics for 4-membered rings.[2] |

Recommendation: For most research and development applications, reductive amination using commercially available oxetan-3-one and benzylamine is the most direct and reliable method. For process development and large-scale synthesis where cost is a primary driver, developing a robust and high-yielding synthesis of oxetan-3-one from inexpensive feedstocks like epichlorohydrin is the most critical step.

References

- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]

- 9. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to N-Benzyloxetan-3-amine Oxalate: A Key Intermediate in Modern Drug Discovery

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential applications of N-Benzyloxetan-3-amine oxalate. This document provides an in-depth analysis of this compound, emphasizing its relevance in contemporary medicinal chemistry.

Core Molecular Data

This compound is a chemical compound that has garnered interest in the field of medicinal chemistry due to the presence of the oxetane ring, a desirable motif in modern drug design.

| Property | Value | Source(s) |

| CAS Number | 1956341-96-0 | [1] |

| Molecular Formula | C₁₂H₁₅NO₅ | [1] |

| Molecular Weight | 253.25 g/mol | [1][2] |

| Synonyms | Benzyl-oxetan-3-yl-amine oxalate, 3-Oxetanamine, N-(phenylmethyl)-, oxalate | [3] |

| Appearance | Solid | [1] |

| Storage | 2-8°C | [2] |

The Scientific Rationale: The Significance of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, is increasingly recognized as a valuable building block in drug discovery. Its incorporation into drug candidates can significantly enhance their physicochemical and pharmacokinetic properties. The strained nature of the oxetane ring imparts unique conformational constraints and electronic properties that can lead to improved metabolic stability, increased aqueous solubility, and reduced lipophilicity. These attributes are highly sought after in the optimization of lead compounds.

The presence of the benzyl group in N-Benzyloxetan-3-amine provides a scaffold that can be readily modified, allowing for the exploration of a wide range of chemical space in the design of novel therapeutics.

Synthesis Methodology: A Probable Synthetic Route

Step 1: Synthesis of N-Benzyloxetan-3-amine (Free Base) via Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry. This process involves the reaction of a carbonyl compound (in this case, oxetan-3-one) with an amine (benzylamine) to form an imine intermediate, which is then reduced in situ to the desired amine.

Reaction Scheme:

Figure 1. Proposed synthesis of N-Benzyloxetan-3-amine.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzylamine (1.0-1.2 eq).

-

Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. This step may be accelerated by the addition of a mild acid catalyst.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. NaBH(OAc)₃ is often preferred for its mildness and selectivity.

-

Work-up and Purification: Upon completion of the reaction, the mixture is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-Benzyloxetan-3-amine as a free base.

Step 2: Formation of the Oxalate Salt

The formation of an oxalate salt is a common strategy to improve the crystallinity, stability, and handling of amine compounds.

Reaction Scheme:

Figure 2. Formation of the oxalate salt.

Experimental Protocol (Hypothetical):

-

Dissolution: The purified N-Benzyloxetan-3-amine free base is dissolved in a suitable solvent, such as isopropanol or ethanol.

-

Salt Formation: A solution of oxalic acid (1.0 eq) in the same solvent is added dropwise to the amine solution with stirring.

-

Precipitation and Isolation: The oxalate salt will typically precipitate out of the solution. The mixture may be stirred for a period to ensure complete precipitation. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

Characterization Data (Predicted)

While specific experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a benzylic methylene singlet around 3.8 ppm), the oxetane ring protons (multiplets between 4.5-5.0 ppm), and the proton on the nitrogen.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the oxetane ring. The carbon of the oxalate counter-ion would also be present.

-

FT-IR: The infrared spectrum would likely show characteristic absorptions for N-H stretching, C-H stretching (aromatic and aliphatic), C-O-C stretching of the oxetane ring, and strong absorptions corresponding to the carboxylate group of the oxalate anion.

-

Mass Spectrometry: The mass spectrum of the free base (N-Benzyloxetan-3-amine) would show a molecular ion peak corresponding to its molecular weight (163.22 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the N-Benzyloxetan-3-amine moiety into drug candidates can offer several advantages:

-

Improved Physicochemical Properties: As previously mentioned, the oxetane ring can enhance aqueous solubility and metabolic stability while reducing lipophilicity.

-

Scaffold for Library Synthesis: The secondary amine functionality provides a convenient handle for further chemical modifications, allowing for the rapid generation of compound libraries for high-throughput screening.

-

Bioisosteric Replacement: The oxetane ring can serve as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, potentially leading to improved biological activity and a more favorable pharmacokinetic profile.

Safety and Handling

As with all chemical compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest.

For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable building block for medicinal chemists and drug discovery professionals. Its unique structural features, particularly the presence of the oxetane ring, offer the potential to design and synthesize novel therapeutic agents with improved drug-like properties. This technical guide provides a foundational understanding of this compound, from its core properties to its synthesis and potential applications, to aid researchers in their drug discovery endeavors.

References

A Technical Guide to the Crystal Structure and Pharmaceutical Significance of N-Benzyloxetan-3-amine Oxalate

Abstract: The strategic modification of active pharmaceutical ingredients (APIs) through salt formation is a cornerstone of modern drug development, aimed at optimizing physicochemical properties such as solubility, stability, and bioavailability.[1][2][3] N-Benzyloxetan-3-amine, a molecule incorporating the valuable oxetane motif, represents a key building block in medicinal chemistry. Its oxalate salt (CAS No. 1956341-96-0) is of significant interest for its potential to enhance these pharmaceutical properties. This guide provides an in-depth technical overview of the methodologies used to determine and analyze the crystal structure of N-Benzyloxetan-3-amine oxalate, explains the profound implications of its solid-state architecture, and offers detailed protocols for its synthesis and characterization. While a specific public-domain crystallographic information file for this exact compound is not available, this paper synthesizes established principles of crystal engineering and single-crystal X-ray diffraction (SC-XRD) to present a comprehensive framework for its analysis.

Introduction: The Intersection of Crystal Engineering and Medicinal Chemistry

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, a principal one being the optimization of its physical form. The solid-state properties of an API are intrinsically linked to its performance.[3] this compound emerges from two critical strategies in contemporary drug design: the incorporation of conformationally constrained bioisosteres and the application of crystal engineering through salt formation.

-

The Oxetane Motif: The four-membered oxetane ring is increasingly utilized as a replacement for less favorable functional groups like gem-dimethyl or carbonyl moieties. Its high polarity and ability to act as a hydrogen bond acceptor can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid scaffold to influence ligand-receptor binding.[4]

-

Oxalate Salt Formation: Approximately half of all marketed drugs are administered as salts to overcome issues of poor solubility and stability.[3] Oxalic acid is a pharmaceutically acceptable dicarboxylic acid that readily forms crystalline salts with basic amine-containing APIs.[1][5][6] The formation of an oxalate salt can drastically alter the crystal lattice energy and intermolecular interactions, thereby modulating key pharmaceutical attributes.[5][6]

Understanding the precise three-dimensional arrangement of ions in the crystal lattice of this compound is therefore not merely an academic exercise. It provides a mechanistic blueprint that connects the molecular structure to the macroscopic properties essential for developing a safe and effective drug product.

Synthesis, Salt Formation, and Crystallization

The preparation of high-quality single crystals is the prerequisite for structural elucidation by SC-XRD. This process involves a logical sequence of synthesis, purification, salt formation, and controlled crystallization.

Synthesis of N-Benzyloxetan-3-amine (Free Base)

The parent amine is typically synthesized via nucleophilic substitution or reductive amination. A common pathway involves the reaction of oxetan-3-one with benzylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the target N-Benzyloxetan-3-amine. Rigorous purification, often by column chromatography, is essential to remove unreacted starting materials and byproducts that could inhibit crystallization.

Formation of the Oxalate Salt

The conversion of the free base to its oxalate salt is an acid-base reaction. The choice of solvent is critical; it must be able to dissolve both the amine free base and oxalic acid but should also be a relatively poor solvent for the resulting salt to facilitate its precipitation or crystallization.[2] Methanol, ethanol, or acetone are common choices.[2][6] The stoichiometry is carefully controlled, typically using an equimolar amount of oxalic acid relative to the amine.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The primary goal is to allow molecules to arrange themselves slowly and methodically into a well-ordered lattice. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the salt is prepared in a suitable solvent or solvent mixture (e.g., methanol/water) and left undisturbed in a vial covered with a perforated seal. The gradual evaporation of the solvent slowly increases the concentration, inducing crystallization.

-

Vapor Diffusion: A concentrated solution of the salt is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the salt is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the salt's solubility and promoting crystal growth.

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the salt drops, leading to the formation of crystals.[7]

The logical workflow from synthesis to analysis is depicted below.

Figure 1: General experimental workflow for the synthesis and structural elucidation of this compound.

Structural Elucidation via Single-Crystal X-ray Diffraction

SC-XRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[8] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Core Principles and Data Collection

A crystal acts as a three-dimensional diffraction grating for X-rays. The angles and intensities of the diffracted beams are recorded, providing information that can be mathematically transformed into a map of electron density within the crystal's unit cell. From this map, the positions of individual atoms can be determined with high precision. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the final structure.

Analysis of the Crystal Structure

The analysis of the solved structure reveals several critical layers of information:

-

Ionic State: Confirms the proton transfer from oxalic acid to the amine nitrogen, forming the N-benzyl-oxetan-3-ammonium cation and the oxalate anion.

-

Molecular Conformation: Determines the exact bond lengths, bond angles, and torsion angles of the cation. This includes the pucker of the oxetane ring and the orientation of the benzyl group.

-

Supramolecular Assembly: The most crucial aspect for understanding physicochemical properties is the network of intermolecular interactions. In this salt, strong charge-assisted hydrogen bonds are expected between the ammonium group (N-H+) of the cation and the carboxylate oxygen atoms (COO-) of the oxalate anion.[9] These interactions dictate how the ions pack together in the crystal lattice.

-

Crystal Packing: The overall arrangement of cations and anions in three dimensions, described by the crystal system and space group. This packing efficiency influences properties like density and mechanical strength.

Illustrative Crystallographic Data

While the specific data for this compound requires experimental determination, a plausible set of parameters for a small molecule organic salt is presented in Table 1 for illustrative purposes.

| Parameter | Illustrative Value | Significance |

| Chemical Formula | C₁₂H₁₅NO₅ | Defines the elemental composition of the salt.[4] |

| Formula Weight | 253.25 g/mol | Molar mass of the formula unit.[4] |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 11.5 | Unit cell dimensions. |

| α, γ (°) | 90 | Unit cell angles. |

| β (°) | 98.5 | Unit cell angle for the monoclinic system. |

| Volume (ų) | 1165 | Volume of a single unit cell. |

| Z | 4 | Number of formula units per unit cell. |

| T (K) | 100 | Temperature of data collection. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Table 1: A table of typical, illustrative crystallographic parameters for a small molecule amine oxalate salt. These values are not experimental data for the title compound but serve as a representative example. |

Linking Crystal Structure to Pharmaceutical Properties

The true power of crystal structure analysis lies in its ability to rationalize and predict the macroscopic behavior of a pharmaceutical solid.

Figure 2: The hierarchical relationship from the microscopic crystal structure to macroscopic properties and in vivo pharmaceutical performance.

-

Solubility and Dissolution: The crystal lattice must be disrupted for a substance to dissolve. A crystal with a highly stable, tightly packed structure held together by strong hydrogen bonds will have a higher lattice energy and, consequently, lower aqueous solubility. Conversely, the specific hydrogen bonding network can also facilitate interactions with water molecules, potentially enhancing solubility compared to the free base.[6] The oxalate salt of the anti-TB drug ethionamide, for instance, exhibited a 25-fold higher dissolution rate than the parent drug.[5]

-

Stability: The arrangement of molecules in the crystal lattice determines the material's physical and chemical stability. A well-ordered, dense crystal packing can protect the API from degradation by factors such as humidity and temperature. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point, which is a direct indicator of lattice stability.[6]

-

Hygroscopicity: The tendency of a material to absorb moisture from the air is influenced by the availability of sites within the crystal structure to accommodate water molecules. A thorough structural analysis can identify potential voids or hydrophilic channels that might contribute to hygroscopicity.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

-

Dissolution: In a clean flask, dissolve 1.0 equivalent of N-Benzyloxetan-3-amine in a minimal amount of warm absolute ethanol.

-

Acid Addition: In a separate flask, dissolve 1.0 equivalent of anhydrous oxalic acid in warm absolute ethanol.

-

Salt Formation: While stirring the amine solution, add the oxalic acid solution dropwise. A white precipitate should form immediately.

-

Digestion: Continue stirring the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.

-

Isolation: Isolate the crude salt by vacuum filtration, washing the filter cake with a small amount of cold ethanol, followed by diethyl ether.

-

Drying: Dry the resulting white solid under vacuum to a constant weight.

-

Characterization: Confirm the identity and purity of the bulk salt using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Single Crystal Growth by Slow Evaporation

-

Solution Preparation: Prepare a saturated solution of the purified this compound salt in a suitable solvent (e.g., a 9:1 methanol:water mixture) by adding the solid to the solvent until a small amount no longer dissolves. Gently warm the solution to ensure maximum dissolution.

-

Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, small glass vial to remove any dust or particulate matter.

-

Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of evaporation.

-

Incubation: Place the vial in a vibration-free location at a constant temperature.

-

Monitoring: Monitor the vial daily for the formation of small, well-defined crystals. The process can take several days to weeks.

-

Harvesting: Once crystals of suitable size (approx. 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution using a nylon loop or a pipette.

Conclusion and Future Perspectives

The formation of the oxalate salt of N-Benzyloxetan-3-amine is a strategic approach to optimize its properties for pharmaceutical applications. A detailed analysis of its single-crystal structure provides the fundamental knowledge required to understand its stability, solubility, and potential for polymorphism. This guide outlines the critical experimental and analytical workflow required to obtain and interpret this structural data.

Future work should focus on obtaining diffraction-quality crystals to solve the definitive structure. Subsequent studies could then explore the existence of different polymorphic or solvated forms, each with a unique crystal structure and potentially different pharmaceutical properties. This comprehensive solid-state characterization is an indispensable component of robust drug development, ensuring the selection of the optimal crystal form for clinical advancement.

References

- 1. mdpi.com [mdpi.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cas 1956341-96-0|| where to buy this compound [german.chemenu.com]

- 5. researchgate.net [researchgate.net]

- 6. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. The crystal structure of the ammonium salt of 2-aminomalonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of bis-(allyl-ammonium) oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition Profile of N-Benzyloxetan-3-amine Oxalate: A Methodical Approach for Pharmaceutical Development

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Benzyloxetan-3-amine oxalate is an important building block in medicinal chemistry, valued for its unique oxetane moiety which can enhance physicochemical properties of active pharmaceutical ingredients (APIs).[1] As with any pharmaceutical salt, a thorough understanding of its thermal stability is paramount for ensuring safety, developing robust manufacturing processes, and defining stable storage conditions.[2] This guide provides a comprehensive framework for characterizing the thermal behavior of this compound. It outlines a systematic experimental workflow using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explains the causality behind these analytical choices, and presents an anticipated decomposition pathway based on the established behavior of related amine and oxalate salts. This document is intended for researchers, process chemists, and formulation scientists involved in the development of APIs incorporating this scaffold.

Introduction: The Imperative of Thermal Characterization

The oxetane ring is an increasingly popular structural motif in drug discovery. Its incorporation can improve metabolic stability, aqueous solubility, and lipophilicity, making it a desirable alternative to more common functional groups like gem-dimethyl or carbonyl moieties.[1] N-Benzyloxetan-3-amine serves as a key intermediate for introducing this ring system. It is often handled and stored as an oxalate salt to improve its crystallinity and handling properties.

However, the use of any salt form in pharmaceutical development necessitates a rigorous evaluation of its physical and chemical stability.[2] Thermal instability can lead to significant challenges, including:

-

Process Safety Risks: Uncontrolled exothermic decomposition can lead to thermal runaway events in manufacturing vessels.

-

Product Degradation: Formation of impurities during processing or storage can compromise the quality, safety, and efficacy of the final API.

-

Shelf-Life Instability: The drug product may not meet its required stability specifications over its intended shelf life.

This guide establishes a foundational approach to de-risk the use of this compound by thoroughly investigating its thermal properties.

Physicochemical Properties of this compound

A baseline understanding of the material's properties is the first step in any analytical program.

| Property | Value | Source |

| CAS Number | 1956341-96-0 | [1][3][4][5] |

| Molecular Formula | C₁₂H₁₅NO₅ | [1][3][4] |

| Molecular Weight | 253.25 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | 2-8°C recommended | [1] |

Core Principles of Thermal Analysis

To fully characterize a compound's thermal behavior, we employ a suite of complementary analytical techniques. The choice of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is deliberate and synergistic.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] Its primary purpose is to quantify mass loss events, such as the release of volatiles (e.g., water, solvents) or decomposition into gaseous byproducts. For this compound, TGA is essential for identifying the distinct stages of decomposition and determining the temperature ranges over which they occur.[7]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8] It provides critical information on the energetics of physical and chemical transitions. Endothermic events (heat absorption) typically include melting, boiling, and some decomposition processes. Exothermic events (heat release) are of particular concern in process safety and can indicate energetic decomposition or crystallization.

By running these experiments in parallel, we can correlate specific mass loss events (from TGA) with their corresponding energetic signatures (from DSC), building a complete picture of the thermal decomposition process.

Recommended Experimental Workflow

A robust and reproducible workflow is the cornerstone of reliable thermal analysis.

Caption: Proposed experimental workflow for thermal analysis.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 40-50 mL/min to maintain an inert atmosphere.[7]

-

Thermal Program: Equilibrate the sample at 30°C.

-

Heating Ramp: Heat the sample from 30°C to 600°C at a constant heating rate of 10 K/min.[7] This rate provides a good balance between resolution and experimental time.

-

Data Collection: Record the sample mass, sample temperature, and furnace temperature throughout the experiment.

-

Analysis: Analyze the resulting TGA curve and its first derivative (DTG curve) to identify the onset temperature and peak temperature of each mass loss event.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a vented aluminum pan and seal. A vented pan is crucial to allow any evolved gases to escape, preventing pressure buildup.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-30 mL/min.

-

Thermal Program: Equilibrate the sample at 30°C.

-

Heating Ramp: Heat the sample from 30°C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400°C) at a heating rate of 10 K/min.

-

Data Collection: Record the differential heat flow as a function of temperature.

-

Analysis: Integrate the peaks of any endothermic or exothermic events to determine their onset temperature, peak temperature, and enthalpy (ΔH).

Anticipated Thermal Behavior and Decomposition Pathway

While specific experimental data for this compound is not publicly available, a scientifically sound decomposition profile can be predicted based on the known behavior of its constituent parts: an amine salt and an oxalate anion.

The thermal decomposition of many oxalate salts proceeds through well-defined stages.[6][9] For instance, calcium oxalate first dehydrates, then decomposes to calcium carbonate and carbon monoxide, and finally to calcium oxide and carbon dioxide.[6][7] Similarly, amine salts are known to be thermally labile, potentially dissociating into the free amine and the corresponding acid upon heating.[10]

Predicted Multi-Stage Decomposition

A multi-stage decomposition is anticipated, as summarized in the table below.

| Stage | Approximate Temp. Range (°C) | Predicted Mass Loss (%) | Description |

| I | 150 - 250 °C | ~35.5% | Initial decomposition of the oxalate moiety to CO and CO₂ and potential salt dissociation. |

| II | > 250 °C | ~64.5% | Decomposition and volatilization of the N-benzyl-oxetan-3-amine fragment. |

Note: These are theoretical predictions. Actual temperatures and mass losses must be confirmed experimentally.

Proposed Decomposition Mechanism

The decomposition is likely initiated by the breakdown of the least stable component, the oxalate salt.

Caption: Proposed decomposition pathway for this compound.

-

Stage I: Salt Dissociation and Oxalate Decomposition. Upon heating, the initial event is likely the dissociation of the salt into its constituent free base (N-Benzyloxetan-3-amine) and oxalic acid.[10] Concurrently or immediately following, the unstable oxalic acid will decompose, releasing gaseous carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). This corresponds to the first major mass loss in the TGA. The associated DSC signal could be complex, showing endotherms for the dissociation and decomposition.

-

Stage II: Decomposition of the Organic Amine. At higher temperatures, the N-Benzyloxetan-3-amine free base will undergo decomposition. The likely fragmentation pathways would involve cleavage of the benzyl group and the strained oxetane ring, leading to a variety of smaller, volatile organic fragments. This would account for the remaining mass loss. This stage is likely to be accompanied by a significant exothermic event in the DSC, particularly if conducted in an air atmosphere where oxidation can occur.

Implications for Pharmaceutical Development

The insights gained from this proposed study have direct and practical applications:

-

Process Safety: Identifying the onset temperature of any exothermic decomposition is critical. Manufacturing processes, such as drying, milling, or bulk handling, must be designed to operate well below this temperature to prevent thermal runaway.

-

Formulation and Storage: The thermal stability data will inform the selection of compatible excipients and appropriate packaging. It will also be used to establish recommended storage conditions (e.g., refrigerated, protected from heat) to ensure the long-term stability of the API.[1]

-

Polymorph and Solvate Screening: DSC is an excellent tool for identifying different solid-state forms (polymorphs, hydrates, solvates), which can have different stabilities and bioavailability. The presence of multiple melting points or dehydration steps can indicate the presence of such forms.[2]

Conclusion

A comprehensive understanding of the thermal stability and decomposition of this compound is not merely an academic exercise; it is a fundamental requirement for safe and effective drug development. The systematic application of TGA and DSC, as outlined in this guide, provides the necessary data to mitigate process safety risks, guide formulation strategies, and ensure the quality and stability of the final pharmaceutical product. The proposed decomposition mechanism, rooted in the established chemistry of amine and oxalate salts, serves as a robust hypothesis to be validated by the described experimental workflow, potentially augmented by evolved gas analysis techniques like TGA-MS.

References

- 1. cas 1956341-96-0|| where to buy this compound [german.chemenu.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. This compound (CAS No. 1956341-96-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. h-and-m-analytical.com [h-and-m-analytical.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. Continuous gradient temperature Raman spectroscopy and differential scanning calorimetry of N-3DPA and DHA from -100 to 10°C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-Alkylation Reactions Using N-Benzyloxetan-3-amine Oxalate

Introduction: The Strategic Incorporation of the Oxetane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among the structural motifs that have garnered significant attention is the oxetane ring, a four-membered cyclic ether.[1][2] Its incorporation into drug candidates has been shown to be a powerful strategy to modulate key drug-like properties. The oxetane unit can enhance aqueous solubility, improve metabolic stability by blocking sites of oxidation, and reduce the lipophilicity of a molecule.[1] Furthermore, the strong electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amine functionalities, a feature that can be exploited to mitigate off-target effects, such as hERG channel inhibition, and improve cell permeability.[1]

N-Benzyloxetan-3-amine, available as its stable oxalate salt, is a versatile building block that allows for the introduction of this valuable oxetane scaffold. The secondary amine functionality serves as a handle for a variety of synthetic transformations, most notably N-alkylation reactions, to generate a diverse array of tertiary amines. These products, featuring the N-alkyloxetan-3-amine core, are of significant interest to researchers and drug development professionals. This document provides detailed application notes and robust protocols for the successful N-alkylation of N-Benzyloxetan-3-amine oxalate via two common and effective methods: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Understanding the Starting Material: this compound

N-Benzyloxetan-3-amine is typically supplied as an oxalate salt to improve its stability and handling properties. It is important to recognize that for the nitrogen to act as a nucleophile in N-alkylation reactions, the free secondary amine must be generated in situ. This is achieved by the addition of a suitable base to neutralize the oxalic acid.

Chemical Properties:

| Property | Value |

| Molecular Formula | C12H15NO5 |

| Molecular Weight | 253.25 g/mol |

| Appearance | Solid |

| InChI Key | FXVRJNNUVWIRMZ-UHFFFAOYSA-N |

Source: CymitQuimica[3]

The choice of base is critical. It must be strong enough to deprotonate the ammonium salt but should not interfere with the subsequent alkylation reaction. Non-nucleophilic bases are generally preferred to avoid competition with the amine as the nucleophile.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol details the N-alkylation of N-Benzyloxetan-3-amine with an alkyl halide in the presence of a non-nucleophilic base. The reaction proceeds via an SN2 mechanism.

Reaction Principle

The process begins with the in situ generation of the free N-Benzyloxetan-3-amine by a base. The liberated secondary amine then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide to form the tertiary amine product. The base also serves to neutralize the hydrohalic acid byproduct generated during the reaction.

Caption: Workflow for Direct N-Alkylation.

Experimental Protocol

Materials:

-

This compound

-

Alkyl halide (e.g., Iodomethane, Benzyl bromide)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (e.g., Triethylamine, Potassium Carbonate)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, Dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add anhydrous acetonitrile (or another suitable solvent) to dissolve/suspend the starting material (concentration typically 0.1-0.5 M).

-

Add the non-nucleophilic base (e.g., DIPEA, 2.2-2.5 eq) to the mixture and stir for 15-30 minutes at room temperature to ensure the generation of the free amine.

-

Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq) to the stirred solution at room temperature using a syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane (50 mL).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any remaining acid and the salt of the base.

-

Wash the organic layer with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Table of Reaction Parameters:

| Parameter | Recommended Condition | Rationale |

| Base | DIPEA, Et3N, K2CO3 | Non-nucleophilic to avoid side reactions. Sufficiently basic to deprotonate the amine salt. |

| Solvent | ACN, DMF, DCM | Aprotic solvents are preferred to avoid side reactions with the alkyl halide. |

| Temperature | Room Temperature to 60°C | Dependent on the reactivity of the alkyl halide. Higher temperatures may be needed for less reactive halides. |

| Equivalents of Base | 2.2 - 2.5 eq. | To neutralize both the oxalic acid and the hydrohalic acid byproduct. |

| Equivalents of Alkyl Halide | 1.0 - 1.2 eq. | A slight excess can help drive the reaction to completion. |

Protocol 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly efficient and versatile one-pot method for N-alkylation that avoids the use of potentially harsh alkylating agents and minimizes the risk of over-alkylation.[4][5]

Reaction Principle

This reaction involves the initial formation of an iminium ion intermediate from the reaction of the free N-Benzyloxetan-3-amine with a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a mild reducing agent to the desired tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for iminium ions over carbonyls.[5]

Caption: Workflow for Reductive Amination.

Experimental Protocol

Materials:

-

This compound

-

Aldehyde or ketone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM or DCE.

-

Add the non-nucleophilic base (e.g., DIPEA, 1.1-1.2 eq) and stir for 15-30 minutes at room temperature.

-

Add the aldehyde or ketone (1.0-1.2 eq) to the mixture and stir for an additional 20-30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Table of Reaction Parameters:

| Parameter | Recommended Condition | Rationale |

| Reducing Agent | NaBH(OAc)₃ | Mild and selective for iminium ions, with a broad functional group tolerance. |

| Solvent | DCM, DCE | Aprotic solvents that are compatible with the reducing agent. |

| Base | DIPEA, Et3N | Neutralizes the oxalic acid to generate the free amine. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |

| Equivalents of Base | 1.1 - 1.2 eq. | Sufficient to neutralize the oxalic acid. |

| Equivalents of Carbonyl | 1.0 - 1.2 eq. | A slight excess can be beneficial. |

| Equivalents of Reducing Agent | 1.2 - 1.5 eq. | Ensures complete reduction of the iminium intermediate. |

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | Insufficiently reactive alkylating/carbonyl agent. | Increase reaction temperature or prolong reaction time. For reductive amination, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. |

| Incomplete free base generation. | Ensure the use of a sufficiently strong and non-nucleophilic base in the correct stoichiometry. | |

| Side Product Formation | Over-alkylation (in direct alkylation). | Use reductive amination as an alternative. Ensure slow addition of the alkylating agent. |

| Reaction of the base with the alkyl halide. | Use a more sterically hindered base like DIPEA. | |

| Difficult Purification | Similar polarity of starting material and product. | Optimize the chromatographic conditions (solvent system, gradient). |

| Presence of baseline material on TLC. | Ensure complete removal of the basic and acidic byproducts during the work-up. |

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel tertiary amines incorporating the medicinally relevant oxetane moiety. The protocols for direct N-alkylation and reductive amination provided herein offer reliable and efficient methods for the derivatization of this scaffold. Careful consideration of the reaction parameters, particularly the choice of base and the stoichiometry of the reagents, is crucial for achieving high yields and purity. These application notes serve as a comprehensive guide for researchers in drug discovery and organic synthesis to effectively utilize this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Improving Small Molecule pK a Prediction Using Transfer Learning With Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

Application Notes & Protocols: N-Benzyloxetan-3-amine Oxalate as a Strategic Building Block for Parallel Synthesis and Library Generation

Introduction: The Rise of the Oxetane Scaffold in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning to molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties.[1] The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in this endeavor.[2] Its incorporation into drug candidates can lead to profound and beneficial changes in aqueous solubility, metabolic stability, lipophilicity, and conformational preference.[3] Oxetanes serve as compact, polar, and sp³-rich motifs that can act as effective bioisosteric replacements for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[1][4][5]

This guide focuses on the strategic application of N-Benzyloxetan-3-amine oxalate , a versatile and highly valuable building block for introducing the oxetane core. We will explore its role in parallel synthesis and the generation of diverse chemical libraries, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The N-benzyl group serves as a stable, yet readily cleavable, protecting group, while the oxalate salt form ensures high stability and ease of handling, making it an ideal starting material for library synthesis campaigns.

Section 1: Physicochemical Impact of the Oxetane Scaffold

The decision to incorporate an oxetane is driven by its proven ability to resolve common drug discovery challenges, including poor solubility and rapid metabolic clearance.[5][6] The oxetane's oxygen atom acts as a hydrogen bond acceptor, while its strained ring system influences molecular conformation and reduces lipophilicity compared to carbocyclic analogs.[2]

Data-Driven Advantages of Oxetane Incorporation

The following table summarizes quantitative data from matched molecular pair analyses, illustrating the significant improvements observed when replacing common chemical motifs with an oxetane ring.

| Property Measured | Common Motif | Oxetane Replacement | Improvement Observed | Supporting Evidence |

| Aqueous Solubility | gem-dimethyl | 3-substituted oxetane | 4 to >4000-fold increase | [5][7] |

| Metabolic Stability | gem-dimethyl | 3-substituted oxetane | Significant reduction in metabolic degradation | [5][6] |

| Lipophilicity (LogD) | gem-dimethyl | 3-substituted oxetane | Reduction in LogD, improving drug-like properties | [7] |

| Basicity (pKa) | Amine | α-Oxetanyl amine | pKa lowered by ~2.7 units | [7] |

These improvements are critical for advancing lead compounds. For instance, enhancing aqueous solubility can dramatically improve oral bioavailability, while increased metabolic stability prolongs a drug's half-life in the body.[6][7] Furthermore, the ability to modulate the basicity of nearby amines is a powerful tactic for mitigating off-target effects, such as hERG channel inhibition.[7]

Section 2: The Strategic Role of this compound

This compound is best understood as a stable precursor to a reactive secondary amine. The benzyl group provides robust protection during storage and handling, while the oxalate salt renders the typically oily free amine into a weighable, crystalline solid. The core synthetic strategy involves liberating the free base, using it as a nucleophile for library construction, and then optionally removing the benzyl group to enable further diversification.

Caption: Strategic workflow for utilizing this compound.

Section 3: Core Synthetic Protocols for Library Generation

The following protocols provide step-by-step methodologies for the key transformations in a parallel synthesis workflow.

Protocol 1: Liberation of the Free Base

Objective: To convert the stable this compound salt into its reactive free base form for subsequent reactions.

Causality: The oxalate salt is deprotonated using a mild inorganic base. A liquid-liquid extraction isolates the organic amine from the aqueous salt byproducts.

Materials:

-

This compound

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Sodium Carbonate (Na₂CO₃) or Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory Funnel, Erlenmeyer Flask, Round-bottom Flask

Procedure:

-

Dissolution: Weigh 1.0 equivalent of this compound into a separatory funnel. Add DCM (or EtOAc) and 1 M Na₂CO₃ solution (approximately 10 mL of each per gram of starting material).

-

Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

-

Phase Separation: Allow the layers to separate fully. The organic layer contains the free amine. Drain the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with deionized water and then brine to remove residual inorganic salts.

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 10-15 minutes.

-

Concentration: Filter the solution to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The resulting oil is the free N-Benzyloxetan-3-amine, which should be used promptly in the next step.